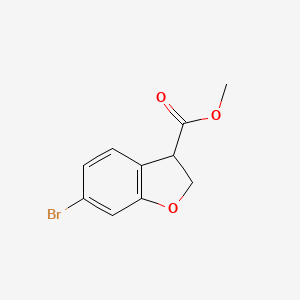
Methyl 6-bromo-2,3-dihydro-3-benzofurancarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-bromo-2,3-dihydro-3-benzofurancarboxylate is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a bromine atom at the 6th position and a methyl ester group at the 3rd position of the benzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-2,3-dihydro-3-benzofurancarboxylate typically involves the bromination of a precursor benzofuran compound followed by esterification. One common method includes the bromination of 2,3-dihydrobenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then subjected to esterification using methanol and a suitable acid catalyst to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-bromo-2,3-dihydro-3-benzofurancarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed:
- Substitution reactions yield various substituted benzofuran derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in alcohols .
Aplicaciones Científicas De Investigación
Methyl 6-bromo-2,3-dihydro-3-benzofurancarboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives, which are valuable in organic synthesis and material science.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of methyl 6-bromo-2,3-dihydro-3-benzofurancarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain biological pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Methyl 6-bromo-2-fluoro-3-methylbenzoate: Similar structure with a fluorine atom instead of a furan ring.
3-Benzofuranamine, 6-bromo-2,3-dihydro-N-methyl: Contains an amine group instead of an ester group.
4-Bromo-3-methylbenzoic acid: Lacks the furan ring and contains a carboxylic acid group instead of an ester.
Uniqueness: Methyl 6-bromo-2,3-dihydro-3-benzofurancarboxylate is unique due to its specific substitution pattern and the presence of both a bromine atom and a methyl ester group on the benzofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H9BrO3 |
|---|---|
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
methyl 6-bromo-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C10H9BrO3/c1-13-10(12)8-5-14-9-4-6(11)2-3-7(8)9/h2-4,8H,5H2,1H3 |
Clave InChI |
PBYHGHOTMAMWIL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1COC2=C1C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-6-fluorobenzo[D]thiazole](/img/structure/B13928015.png)
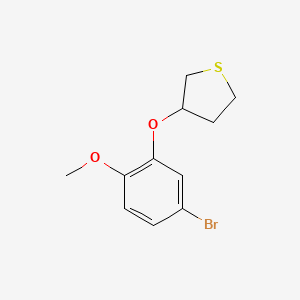
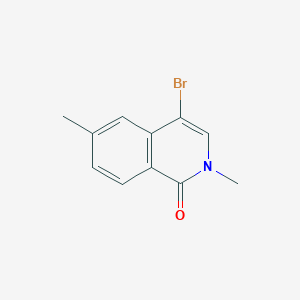
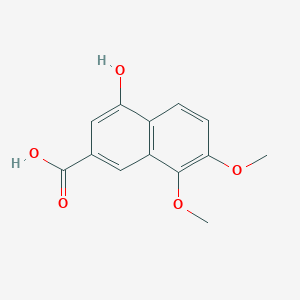
![[2,6-Di(propan-2-yl)phenyl] 2,2-dimethylpropanoate](/img/structure/B13928025.png)
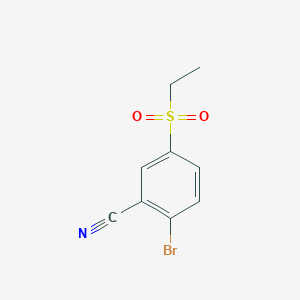
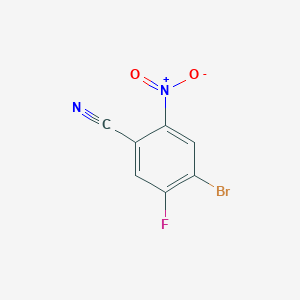
![2-Bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13928046.png)
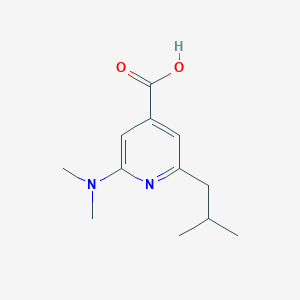
![2-[[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridazin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13928066.png)
![3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B13928071.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13928073.png)

![9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928107.png)
